3-[(2Z)-2-(2-thioxopropylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate
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Overview
Description
3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE typically involves multi-step organic reactions. One common method involves the reaction of benzimidazole-2-thione with 2-halobenzoic acids under FeCl3-catalyzed conditions . This reaction includes C–S coupling and subsequent cyclization to form the benzothiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole Containing Compounds: Exhibit a broad range of chemical and biological properties, including antibacterial, antifungal, and anti-inflammatory activities.
Uniqueness
What sets 3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE apart is its unique benzothiazole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14NO3S3- |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-[(2Z)-2-(2-sulfanylidenepropylidene)-1,3-benzothiazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C13H15NO3S3/c1-10(18)9-13-14(7-4-8-20(15,16)17)11-5-2-3-6-12(11)19-13/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16,17)/p-1/b13-9- |
InChI Key |
HDJUUIBHEDZSMB-LCYFTJDESA-M |
Isomeric SMILES |
CC(=S)/C=C\1/N(C2=CC=CC=C2S1)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CC(=S)C=C1N(C2=CC=CC=C2S1)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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